N-(2-Aminoethyl)-4-chlorobenzamide, also known by its research code Ro 16-6491, is a synthetic organic compound belonging to the class of benzamides. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] It acts as a potent and selective, yet reversible, inhibitor of MAO-B, an enzyme involved in the breakdown of neurotransmitters like dopamine. [, , , , ] Its selectivity for MAO-B over MAO-A makes it a valuable tool in investigating the role of MAO-B in various neurological processes and disorders. [, , , ]
N-(2-aminoethyl)-4-chlorobenzamide is a chemical compound that belongs to the class of benzamides, characterized by the presence of an aminoethyl side chain and a chlorine atom on the aromatic ring. This compound has garnered attention in pharmacological research, particularly for its role as a reversible inhibitor of monoamine oxidase-B, an enzyme involved in the metabolism of neurotransmitters such as dopamine.
The compound can be synthesized through various chemical methods, often involving the modification of simpler benzamide derivatives. Research articles and patents provide insights into its synthesis and applications, highlighting its significance in medicinal chemistry.
N-(2-aminoethyl)-4-chlorobenzamide can be classified as:
The synthesis of N-(2-aminoethyl)-4-chlorobenzamide typically involves several steps, including:
N-(2-aminoethyl)-4-chlorobenzamide has a molecular formula of CHClNO. Its structure features:
N-(2-aminoethyl)-4-chlorobenzamide participates in various chemical reactions:
N-(2-aminoethyl)-4-chlorobenzamide acts primarily as a reversible inhibitor of monoamine oxidase-B. The mechanism involves:
N-(2-aminoethyl)-4-chlorobenzamide has several scientific applications:
N-(2-Aminoethyl)-4-chlorobenzamide (Ro 16-6491) represents a class of potent MAO-B inactivators with distinctive inhibitory properties. Structurally characterized by a benzamide core with chloro-substitution at the para-position and an aminoethyl side chain, its molecular design (C₉H₁₀ClNO₂; MW 199.634 g/mol) enables targeted interactions with the MAO-B active site [2]. This compound belongs to a series of halo-substituted analogues that demonstrate exceptional affinity for MAO-B, with inhibition constants in the nanomolar range [1].
Table 1: Comparative MAO-B Inhibitory Potency
Compound | Target Enzyme | Relative Potency | Inhibition Type |
---|---|---|---|
N-(2-Aminoethyl)-4-chlorobenzamide | MAO-B | ++++ | Competitive, time-dependent |
Lazabemide | MAO-B | +++ | Reversible |
Selegiline | MAO-B | ++++ | Irreversible |
Rasagiline | MAO-B | ++++ | Irreversible |
Ro 16-6491 exhibits distinctive competitive time-dependent inhibition of MAO-B, differentiating it from classical competitive inhibitors. Kinetic analyses reveal that inhibition follows a two-step mechanism: initial reversible enzyme-inhibitor complex formation, followed by gradual transition to a more stable inactivated complex. This time-dependent component suggests conformational changes within the enzyme active site upon inhibitor binding [1]. The halogen substitution at the para-position significantly enhances inhibitory potency through optimized steric accommodation and hydrophobic interactions within the substrate cavity. Molecular modeling studies indicate that the chlorobenzyl moiety occupies the aromatic substrate pocket typically accommodating phenethylamine neurotransmitters, while the aminoethyl side chain extends toward the flavin cofactor, disrupting electron transfer essential for catalytic function [1] [2].
Table 2: Kinetic Parameters of MAO-B Inhibition
Parameter | Value | Significance |
---|---|---|
Kᵢ (Initial) | 12.8 ± 1.2 nM | High initial binding affinity |
k₍inact₎ | 0.18 ± 0.03 min⁻¹ | Moderate inactivation rate |
Kᵢ (Final) | 0.85 ± 0.09 nM | Enhanced affinity after transition |
t₁/₂ (Inactivation) | 3.85 min | Time-dependent process |
A defining characteristic of Ro 16-6491 is its mechanism-based reversible inhibition profile. Unlike irreversible MAO-B inhibitors (e.g., selegiline), enzyme activity demonstrates complete recovery following dialysis procedures. This reversibility suggests that while the inhibitor forms a stabilized complex with MAO-B, it does not cause permanent covalent modification of the enzyme [1]. The transient nature of inhibition has significant therapeutic implications, potentially reducing risks associated with long-term enzyme inactivation. The compound's reversibility profile stems from its non-covalent binding mechanism, primarily mediated through:
This binding mode allows dissociation upon removal of the inhibitor from the system, distinguishing it from classical suicide inhibitors that form covalent adducts with the enzyme [2]. The reversible inhibition profile may offer pharmacological advantages, including reduced potential for dietary interactions and more flexible dosing regimens compared to irreversible MAO-B inhibitors [1] [4].
Beyond MAO-B inhibition, N-(2-aminoethyl)-4-chlorobenzamide demonstrates significant interactions with the dopamine uptake transporter (DAT) in striatal regions. The compound acts as a competitive DAT inhibitor, binding to the substrate recognition site and preventing dopamine reuptake into presynaptic neurons. This dual-action mechanism increases synaptic dopamine availability through complementary pathways: enzymatic degradation blockade and reuptake inhibition [2]. Molecular studies suggest that the protonated amino group forms ionic interactions with aspartate residues in DAT's extracellular domain, while the chlorobenzamide moiety penetrates the hydrophobic binding pocket typically occupied by dopamine's catechol ring. This binding orientation effectively occludes dopamine access, extending its dwell time in the synaptic cleft [4].
Table 3: Dopaminergic Modulation Parameters
Parameter | MAO-B Inhibition | DAT Inhibition | Combined Effect |
---|---|---|---|
Synaptic DA half-life | +180% | +220% | +350% |
DA clearance rate | -65% | -72% | -89% |
Burst firing efficacy | +40% | +55% | +120% |
The convergence of MAO-B inhibition and DAT blockade creates a synergistic enhancement of dopaminergic signaling that exceeds the sum of individual mechanisms. This synergy operates through complementary temporal domains:
This dual mechanism demonstrates particular efficacy under conditions of phasic dopamine release, where peak concentrations reach micromolar levels. During burst firing of dopaminergic neurons, the compound enhances dopamine signaling magnitude (+120%) and duration (+350%) compared to single-mechanism agents. The pharmacological synergy presents a promising approach for neurodegenerative conditions involving dopaminergic deficits, potentially offering enhanced efficacy at lower concentrations than single-target agents [2] [4].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7